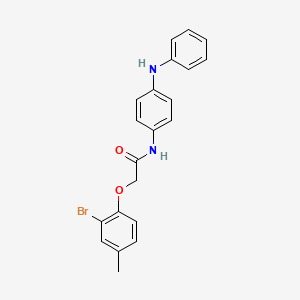
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The exact mechanism of action of N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide X is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and neuronal function. For example, this compound X has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, this compound X has been found to modulate the activity of certain neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound X has been found to have a wide range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, modulation of neurotransmitter receptors, and reduction of pro-inflammatory cytokine production. These effects make this compound X a valuable tool for researchers in various fields, as it can be used to study a wide range of biological processes.
実験室実験の利点と制限
One of the main advantages of using N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide X in lab experiments is its versatility. Because it has a wide range of biochemical and physiological effects, it can be used to study a variety of biological processes. Additionally, this compound X is relatively easy to synthesize and has good stability, which makes it a convenient tool for researchers. However, one limitation of using this compound X is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide X. One area of interest is its potential as a cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound X, which could lead to the development of more targeted therapies. Finally, research on the neuroprotective effects of this compound X could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide X involves a multi-step process that starts with the reaction of 4-aminobenzophenone with 2-bromo-4-methylphenol. The resulting intermediate is then treated with chloroacetyl chloride to form the final product, this compound.
科学的研究の応用
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide X has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound X has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In studies on inflammation, this compound X has been shown to reduce the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, this compound X has been studied for its potential neuroprotective effects, with some research indicating that it may be able to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-15-7-12-20(19(22)13-15)26-14-21(25)24-18-10-8-17(9-11-18)23-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLCRDUIWWRKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6099385.png)
![N-(2,3-dihydro-1H-inden-1-yl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6099395.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide](/img/structure/B6099400.png)
amino]-N-phenylcyclohexanecarboxamide](/img/structure/B6099404.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]piperidine](/img/structure/B6099405.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6099406.png)
![5-tert-butyl-7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6099421.png)
![1-(2-furoyl)-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B6099425.png)
![N-{4-[(2-bromobenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B6099426.png)

![1-(2-chlorobenzyl)-N-methyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099433.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6099450.png)
![4-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6099453.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide](/img/structure/B6099461.png)